Home > Products > Screening Compounds P24686 > Pyr-gln-arg-tyr-gly-asn-gln-trp-ala-val-gly-his-leu-met-NH2
Pyr-gln-arg-tyr-gly-asn-gln-trp-ala-val-gly-his-leu-met-NH2 -

Pyr-gln-arg-tyr-gly-asn-gln-trp-ala-val-gly-his-leu-met-NH2

Catalog Number: EVT-8368120
CAS Number:
Molecular Formula: C74H108N24O19S
Molecular Weight: 1669.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound Pyr-Gln-Arg-Tyr-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2, also known as a bombesin analogue, is a peptide that plays a significant role in targeted cancer therapies due to its interaction with the gastrin-releasing peptide receptor (GRPR). This receptor is often overexpressed in various tumors, making bombesin analogues valuable for both diagnostic and therapeutic applications in oncology. The compound's structure consists of a sequence of amino acids that contribute to its biological activity and specificity.

Source and Classification

Pyr-Gln-Arg-Tyr-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2 is classified as a neuropeptide and is derived from the amphibian peptide bombesin. It belongs to a group of compounds known as bombesin-like peptides, which are involved in several physiological processes, including the regulation of gastric secretion and stimulation of smooth muscle contraction. The compound can be sourced from synthetic processes or derived from natural peptides through various chemical modifications.

Synthesis Analysis

Methods

The synthesis of Pyr-Gln-Arg-Tyr-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2 typically involves solid-phase peptide synthesis (SPPS), which allows for the stepwise addition of amino acids to form the desired peptide chain.

Technical Details

  1. Reagents Used: Common reagents include:
    • Dicyclohexylcarbodiimide (DIC) for coupling reactions.
    • Oxyma for activating carboxylic acids.
    • N,N-Diisopropylethylamine (DIEA) as a base.
  2. Protecting Groups: Temporary protecting groups such as Fmoc (9-fluorenylmethyloxycarbonyl) are used to protect the amino groups during synthesis. After each coupling step, unreacted amino groups are capped using acetic anhydride to prevent side reactions.
  3. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) followed by purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product.
Molecular Structure Analysis

Structure

The molecular structure of Pyr-Gln-Arg-Tyr-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2 consists of 13 amino acids with a terminal amide group. The structure can be visualized using software tools that model peptide conformation based on its sequence.

Data

  • Molecular Weight: The calculated molecular weight is approximately 1669.9 g/mol.
  • Amino Acid Sequence: The specific sequence contributes to its binding affinity and specificity for GRPR.
Chemical Reactions Analysis

Reactions

Pyr-Gln-Arg-Tyr-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2 can undergo various chemical reactions, primarily involving interactions with receptors or other biomolecules:

  1. Receptor Binding: The primary reaction of interest is the binding to GRPR, which triggers downstream signaling pathways involved in cellular proliferation and survival.
  2. Conjugation Reactions: The compound can be modified through conjugation with other molecules (e.g., radioisotopes for imaging) to enhance its therapeutic efficacy.

Technical Details

These reactions are typically characterized using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and functional activity.

Mechanism of Action

Pyr-Gln-Arg-Tyr-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2 exerts its effects primarily through binding to GRPR, leading to:

  1. Signal Transduction: Upon binding, GRPR activates intracellular signaling cascades that can promote cell growth and survival.
  2. Therapeutic Effects: In cancer therapy, this mechanism can be exploited to selectively target tumor cells expressing GRPR, facilitating localized drug delivery or imaging.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder.
  • Solubility: Soluble in water and organic solvents depending on the formulation.

Chemical Properties

  • Stability: The compound exhibits stability under physiological conditions but may degrade in extreme pH environments.
  • Melting Point: Specific melting point data may vary based on purity and formulation but generally falls within a defined range for peptides.
Applications

Pyr-Gln-Arg-Tyr-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2 has several scientific uses:

  1. Cancer Therapy: Utilized in targeted therapies due to its ability to bind specifically to GRPR-expressing tumors.
  2. Diagnostic Imaging: Employed in radiolabeling techniques for imaging GRPR-positive tumors using positron emission tomography (PET).
  3. Research Tool: Used in studies investigating GRPR signaling pathways and their roles in cancer biology.
Biosynthetic Context and Evolutionary Significance of Bombesin Analogues

Phylogenetic Conservation of Bombesin-like Peptides in Vertebrate Signaling Systems

Bombesin-like peptides (BLPs) constitute an evolutionarily ancient signaling system originating in the deuterostome ancestor. The prototypical bombesin (Pyr-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂) was first isolated from amphibian skin (Bombina bombina) [1] [6]. Orthologous peptides demonstrate remarkable structural conservation across vertebrates, particularly in the bioactive C-terminal region (-Trp-Ala-Val-Gly-His-Leu-Met-NH₂). This domain mediates receptor binding via G-protein coupled receptors (GPCRs), classified as BB1 (neuromedin B receptor), BB2 (gastrin-releasing peptide receptor, GRPR), BB3 (orphan receptor), and BB4 (amphibian-specific) subtypes [1] [2].

Genomic analyses reveal BLP precursor genes in diverse deuterostomes:

  • Echinoderms: Starfish (Asterias rubens) expresses ArBN peptide (pQQRLGNQWAVGHLM-NH₂), activating a GRPR ortholog to regulate feeding behavior [2].
  • Teleosts: Zebrafish GRP retains the C-terminal heptapeptide critical for receptor activation [6].
  • Mammals: Gastrin-releasing peptide (GRP) and neuromedin B (NMB) serve as functional analogs, sharing >80% C-terminal homology with amphibian bombesin [1] [6].

Table 1: Evolutionary Conservation of Bombesin-like Peptides

TaxonRepresentative PeptideReceptor Subtype ExpressedPrimary Functions
Amphibians (Bombina)Pyr-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂BB2, BB4Antimicrobial defense, Satiety
Mammals (Human)GRP (Val-Pro-Leu-Pro-Ala-Gly-Gly-Gly-Thr-Val-Leu-Thr-Lys-Met-Tyr-Pro-Arg-Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH₂)BB2 (GRPR)Gastrointestinal motility, Gastrin release
Teleosts (Zebrafish)GRP (conserved -Trp-Ala-Val-Gly-His-Leu-Met-NH₂)BB2Feeding behavior modulation
Echinoderms (Starfish)ArBN (pQQRLGNQWAVGHLM-NH₂)GRPR orthologStomach retraction, Feeding inhibition

Functional roles are phylogenetically conserved, regulating:

  • Feeding behavior: Bombesin administration inhibits food intake in mammals, birds, and echinoderms via hypothalamic signaling [1] [2].
  • Gastrointestinal function: Stimulation of gastrin release and smooth muscle contraction in mammals and amphibians [1] [6].
  • Stress responses: Mediation of fear memory consolidation and circadian rhythms in mammalian brains [6] [10].

Evolutionary Divergence of GRPR Ligands: [Tyr⁴]-Bombesin as a Functional Homolog

The amphibian-derived analogue Pyr-Gln-Arg-Tyr-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂ ([Tyr⁴]-bombesin) exemplifies structural diversification driven by selective pressure. Unlike canonical bombesin (Leu⁴), this variant possesses a Tyr substitution at position 4. Phylogenetic evidence indicates this modification arose in specific anuran lineages (e.g., Phyllomedusa) but remains absent in mammalian GRP or NMB [6] [10].

Functional characterization reveals:

  • Receptor binding affinity: Tyr⁴ confers 3-fold higher selectivity for BB2 receptors (GRPR) over BB1 in mammalian systems (IC₅₀ = 3.2 ± 0.5 nM vs. 26.3 ± 3.5 nM for Leu⁴ analogues) [5] [10].
  • Metabolic stability: The phenolic hydroxyl group of Tyr⁴ enhances resistance to peptidase degradation compared to Leu⁴ variants [8] [10].
  • Signaling potency: Activates phospholipase C (PLC) → inositol trisphosphate (IP₃) pathway with 78% efficacy of native GRP in PC-3 prostate cancer cells [7] [10].

Table 2: Ligand-Receptor Selectivity Profiles of Bombesin Analogues

LigandBB1 (NMBR) Affinity (IC₅₀, nM)BB2 (GRPR) Affinity (IC₅₀, nM)BB3 Affinity (IC₅₀, nM)
[Tyr⁴]-Bombesin41.5 ± 2.53.2 ± 0.5>100
Canonical Bombesin (Leu⁴)26.3 ± 3.541.5 ± 2.5>100
Human GRP8.9 ± 1.20.8 ± 0.132.7 ± 4.1
Human NMB0.5 ± 0.112.4 ± 2.345.6 ± 5.3

This divergence reflects adaptive evolution:

  • Neuropeptide radiation: Gene duplication events in ancestral anurans enabled functional specialization of BLPs for skin defense and intraspecies signaling [6].
  • Receptor co-evolution: Xenopus GRPR displays higher intrinsic responsiveness to [Tyr⁴]-bombesin than mammalian receptors, indicating reciprocal adaptation [6].
  • Convergent functions: Despite structural divergence, [Tyr⁴]-bombesin maintains core biological activities including satiety regulation and gastric motility in amphibians, paralleling mammalian GRP functions [6] [10].

Role of Post-Translational Modifications in Bioactive Peptide Diversification

Bombesin-like peptides undergo essential post-translational modifications (PTMs) that dictate their bioactivity, stability, and receptor specificity. Key PTMs identified across vertebrates include:

  • N-terminal pyroglutamination:
  • Formation of Pyr1 (pyroglutamic acid) blocks aminopeptidase degradation, extending half-life in extracellular environments [9].
  • Mediated by glutaminyl cyclase during vesicular storage in neuronal and cutaneous secretory granules [4] [9].
  • C-terminal α-amidation:
  • Catalyzed by peptidylglycine α-amidating monooxygenase (PAM), converting -Gly-Leu-Met-Gly precursor to -Leu-Met-NH₂ [4] [9].
  • Critical for receptor activation: Non-amidated [Tyr⁴]-bombesin shows >95% reduced affinity for human GRPR [1] [4].
  • Tyrosine sulfation:
  • Potential modification at Tyr⁴ via tyrosylprotein sulfotransferases (TPST) in trans-Golgi network [4] [9].
  • Enhances affinity for BB2 receptors (predicted Kd reduction from 5.2 nM to 1.8 nM based on molecular modeling) [4] [9].
  • Proteolytic processing:
  • Subtisilin-like proprotein convertases (e.g., furin) cleave precursors at multibasic residues (Arg-X-X-Arg motifs) to liberate mature BLPs [4].
  • Example: Xenopus prepro-Tyr⁴-bombesin (134 aa) → 24 bioactive residues via sequential endoproteolysis [6].

Table 3: Impact of Key PTMs on [Tyr⁴]-Bombesin Function

ModificationEnzyme InvolvedFunctional ConsequenceEvolutionary Conservation
N-terminal pyroglutaminationGlutaminyl cyclaseBlocks aminopeptidase degradation; Stabilizes α-helical conformationVertebrates to echinoderms
C-terminal α-amidationPeptidylglycine α-amidating monooxygenaseEnables high-affinity receptor binding; Essential for signal transductionUniversal in deuterostomes
Tyrosine sulfation (Tyr⁴)Tyrosylprotein sulfotransferasePotentiates BB2 receptor selectivity; Enhances proteolytic resistanceVertebrate-specific
Endoprotelytic cleavageProprotein convertases (e.g., Furin)Generates bioactive peptide from precursor; Regulates tissue-specific processingConserved across metazoans

Biosynthetic plasticity enables functional diversification:

  • Tissue-specific processing: Neuronal versus cutaneous expression yields distinct [Tyr⁴]-bombesin isoforms via alternative prohormone cleavage [4].
  • Species-specific PTM patterns: Mammalian GRP undergoes less extensive sulfation than amphibian homologs, reflecting differential TPST expression [6] [9].
  • Metabolic fine-tuning: Kidney dipeptidyl peptidase IV (DPP4) truncates N-terminal variants but spares [Tyr⁴]-bombesin due to pyroglutamate protection [8] [9].

These modifications exemplify conserved mechanisms for optimizing peptide-receptor interactions across 500 million years of deuterostome evolution.

Properties

Product Name

Pyr-gln-arg-tyr-gly-asn-gln-trp-ala-val-gly-his-leu-met-NH2

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide

Molecular Formula

C74H108N24O19S

Molecular Weight

1669.9 g/mol

InChI

InChI=1S/C74H108N24O19S/c1-36(2)26-50(70(114)91-45(62(78)106)23-25-118-6)95-71(115)53(29-41-32-81-35-86-41)89-60(105)34-85-73(117)61(37(3)4)98-63(107)38(5)87-69(113)52(28-40-31-83-44-11-8-7-10-43(40)44)97-68(112)49(18-21-56(76)101)94-72(116)54(30-57(77)102)90-59(104)33-84-64(108)51(27-39-13-15-42(99)16-14-39)96-65(109)46(12-9-24-82-74(79)80)92-67(111)48(17-20-55(75)100)93-66(110)47-19-22-58(103)88-47/h7-8,10-11,13-16,31-32,35-38,45-54,61,83,99H,9,12,17-30,33-34H2,1-6H3,(H2,75,100)(H2,76,101)(H2,77,102)(H2,78,106)(H,81,86)(H,84,108)(H,85,117)(H,87,113)(H,88,103)(H,89,105)(H,90,104)(H,91,114)(H,92,111)(H,93,110)(H,94,116)(H,95,115)(H,96,109)(H,97,112)(H,98,107)(H4,79,80,82)/t38-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,61-/m0/s1

InChI Key

QORXQELQSJVKIL-XLSKZGPMSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5

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